![molecular formula C22H21FN4O2 B2576469 N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-2-methoxybenzamide CAS No. 1396687-01-6](/img/structure/B2576469.png)
N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-2-methoxybenzamide, also known as FPYMB, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
Radiolabeled Nonpeptide Angiotensin II Antagonist for Receptor Imaging
N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-2-methoxybenzamide, as part of the compounds like [11C]L-159,884, demonstrates its application in medical imaging, specifically in angiotensin II, AT1 receptor imaging. These radiolabeled nonpeptide angiotensin II antagonists have been prepared and used to study the AT1 receptor, showcasing a potential for diagnostic applications in identifying cardiovascular diseases through imaging techniques (Hamill et al., 1996).
Pharmacokinetic Uncertainty and Human Studies
The molecule forms part of compounds that have been used to address human pharmacokinetic uncertainty, demonstrating a practical approach in drug development. Through pharmacokinetic simulation and alternative first-in-human paradigms, it contributed to understanding and predicting human pharmacokinetics better, facilitating drug development and safety assessments (Harrison et al., 2012).
Antagonist for 5-HT1A Receptors Study
It has been involved in the synthesis and evaluation of radiolabeled antagonists for studying 5-HT1A receptors with PET imaging. This application emphasizes its role in neuroscientific research, aiding in the understanding of serotonergic neurotransmission and potential therapeutic targets for psychiatric disorders (Plenevaux et al., 2000).
MET Kinase Inhibitor for Cancer Therapy
In cancer research, derivatives of this compound, like BMS-777607, have been discovered as selective inhibitors of the Met kinase superfamily. This highlights its potential application in developing new cancer therapies, particularly in targeting specific pathways involved in tumor growth and metastasis (Schroeder et al., 2009).
c-MET Inhibitors for Cancer Treatment
Further expanding its application in oncology, some compounds, including this molecule, have been identified as novel c-MET inhibitors with potent anticancer activity. This underscores its significance in discovering new therapeutic agents for treating malignancies associated with the cellular mesenchymal-epithelial transition factor (c-MET) (Jiang et al., 2016).
Propriétés
IUPAC Name |
N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c1-29-20-9-5-3-7-17(20)22(28)24-15-12-13-27(14-15)21-11-10-19(25-26-21)16-6-2-4-8-18(16)23/h2-11,15H,12-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLZUULWYLHQHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.